molecular formula C12H15N3 B15273954 N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline

Cat. No.: B15273954
M. Wt: 201.27 g/mol
InChI Key: ANCFLDGKJYRPNK-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to a pyrazole ring via a methylene bridge.

Preparation Methods

The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline typically involves the condensation of an appropriate pyrazole derivative with an aniline derivative. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]aniline

InChI

InChI=1S/C12H15N3/c1-2-15-12(8-9-14-15)10-13-11-6-4-3-5-7-11/h3-9,13H,2,10H2,1H3

InChI Key

ANCFLDGKJYRPNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC=CC=C2

Origin of Product

United States

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